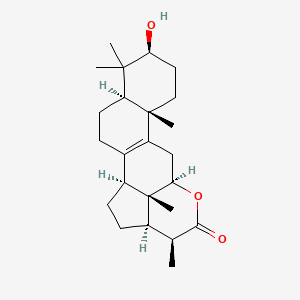

Carbolactona

説明

特性

IUPAC Name |

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKTZVCTSCWTL-WYCYEJLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of Carbolactones

Quantum Chemical Investigations of Carbolactone Systems

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules. These methods provide a fundamental understanding of chemical bonding, molecular geometry, and energy landscapes, which are crucial for predicting reactivity and physical characteristics physics.gov.azwikipedia.orgnih.gov.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are vital for characterizing the electronic distribution and bonding within carbolactone molecules physics.gov.azwikipedia.orgnih.govresearchgate.netnih.govnih.gov. These investigations reveal details about molecular orbitals, electron density distribution, and the nature of chemical bonds, offering insights into the molecule's stability and potential reactivity sites. For instance, analysis of frontier molecular orbitals (HOMO and LUMO) and related indices can predict a molecule's susceptibility to electrophilic or nucleophilic attack nih.govfrontiersin.org.

Studies often involve calculating key electronic properties to understand molecular behavior. While specific data for "Carbolactona" itself is not directly available in the provided search results, analogous systems demonstrate the application of these methods. For example, studies on β-Carboline, a related heterocyclic compound, have utilized computational methods to determine properties such as band gap, electronegativity, and electrophilicity, which are indicative of electronic structure and reactivity nih.gov.

Table 1: Selected Electronic Properties from Computational Studies

| Property | Value (eV) | Compound/System Studied | Computational Method (Example) | Reference |

| Band Gap (σ and π) | 6.18 | β-Carboline | Not specified (computational) | nih.gov |

| Electronegativity (χ) | 3.83 | β-Carboline | Not specified (computational) | nih.gov |

| Electrophilicity Transfer | 0.215 | β-Carboline | Not specified (computational) | nih.gov |

Carbolactones, like many organic molecules, can exist in various three-dimensional arrangements, known as conformations. Computational methods are extensively used to explore these conformational possibilities and map their relative energies, thereby identifying the most stable conformers and understanding the energy barriers between them nih.govresearchgate.netresearchgate.net. By calculating the potential energy surface, researchers can visualize the energy landscape and predict the preferred spatial arrangements of atoms within the molecule.

For example, quantum chemical modeling has been employed to study the conformational composition of lactide and caprolactone oligomers, identifying the most probable helical conformations researchgate.net. Such analyses are crucial for understanding how the specific conformation of a carbolactone might influence its physical properties, reactivity, and interactions with biological targets.

Electronic Structure Analysis and Bonding Characterization

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving carbolactones. By modeling reaction pathways and identifying transition states, researchers can predict reaction rates, understand selectivity, and optimize reaction conditions wikipedia.orgscirp.orgnih.govrsc.org.

Density Functional Theory (DFT) is a widely adopted method for predicting chemical reactivity. It allows for the calculation of various reactivity descriptors, such as global and local electrophilicity and nucleophilicity, which help in understanding how molecules will behave in chemical reactions scirp.orgnih.govfrontiersin.org. DFT calculations can also determine activation energies and identify the rate-determining steps in complex reaction mechanisms scirp.orgrsc.org.

Conceptual DFT (CDFT) provides indices that quantify the reactivity of specific sites within a molecule towards nucleophilic, electrophilic, or radical attacks frontiersin.org. For example, studies have calculated indices like electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and nucleophilicity (N) for various chemical species to predict their reactivity patterns nih.gov.

Table 2: Reactivity Descriptors from Computational Studies

| Index | Value (eV) | System Studied | Computational Method (Example) | Reference |

| Electronic Potential (μ) | -4.24 | Reagent 2a | B3LYP/6-31G(d) | nih.gov |

| Electronic Potential (μ) | -5.45 | Reagent 1a | B3LYP/6-31G(d) | nih.gov |

| Global Electrophilicity (ω) | (calculated) | Various | DFT | nih.govfrontiersin.org |

| Chemical Hardness (η) | (calculated) | Various | DFT | nih.govfrontiersin.org |

These descriptors are valuable for predicting which parts of a carbolactone molecule are most likely to react and under what conditions.

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to observe the dynamic evolution of chemical systems schrodinger.comebsco.comwikipedia.org. By simulating the motion of atoms and molecules over time, MD can reveal how carbolactone structures change during reactions, how they interact with solvents or other molecules, and the mechanisms by which transformations occur ebsco.comwikipedia.orgnih.gov.

These simulations are based on solving Newton's equations of motion, where forces between particles are calculated using interatomic potentials or molecular mechanical force fields wikipedia.org. MD is particularly useful for studying complex processes such as conformational changes, binding events, and the dynamics of chemical reactions, offering detailed insights into the transient states and intermediates involved in carbolactone transformations ebsco.comnih.gov.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Prediction of Spectroscopic Parameters and Spectral Interpretation (Methodological Focus)

Computational chemistry is indispensable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra obtained from carbolactone samples wikipedia.orgnih.govnih.govfrontiersin.org. Methods like DFT can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra nih.govnih.govresearchgate.netfrontiersin.orgdiva-portal.org.

By calculating theoretical spectra, researchers can assign specific vibrational frequencies or NMR chemical shifts to particular functional groups or structural features within a carbolactone molecule nih.govnih.govresearchgate.net. This allows for a more robust interpretation of experimental data, facilitating structural elucidation and confirmation. For instance, computational analysis of NMR spectra can help identify the connectivity and environment of atoms within the carbolactone structure nih.gov. Similarly, predicted IR and Raman spectra can correlate specific band patterns with molecular conformations or functional group vibrations, providing detailed insights into the molecular structure and dynamics researchgate.netdiva-portal.org. The accuracy of these predictions is crucial for bridging the gap between theoretical models and experimental observations, a key goal in modern computational spectroscopy frontiersin.org.

Compound List:

Carbolactone

β-Carboline

Advanced Spectroscopic Methodologies for Carbolactone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity. numberanalytics.comnumberanalytics.comkuleuven.bersc.orgrsc.orgnih.govmdpi.comoxinst.com

Multidimensional NMR experiments are essential for resolving complex spectra and establishing detailed structural correlations.

COSY (Correlation Spectroscopy): This technique correlates the chemical shifts of protons that are coupled through chemical bonds, typically within three bonds. It is instrumental in identifying proton-proton connectivity within molecular fragments. numberanalytics.comnumberanalytics.comrsc.orgoxinst.comscribd.comresearchgate.net

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton chemical shifts with those of directly bonded carbon atoms (one-bond correlations). They are highly sensitive and efficiently map out the proton-carbon framework of a molecule. numberanalytics.comrsc.orgscribd.comresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (two- to four-bond) couplings between protons and carbons. This is crucial for connecting different molecular fragments and assigning quaternary carbons, which lack direct proton attachments. numberanalytics.comrsc.orgscribd.comresearchgate.netcolumbia.edunih.gov

The application of these techniques to Carbolactona would allow for the sequential assignment of proton and carbon resonances, thereby mapping out the carbon skeleton and the positions of various functional groups. For instance, COSY would reveal proton-proton relationships, HSQC would link protons to their directly attached carbons, and HMBC would bridge protons to carbons further away, confirming the connectivity across quaternary carbons and heteroatoms. scribd.comresearchgate.netcolumbia.edu

Beyond standard 2D experiments, advanced pulse sequences are employed to tackle more challenging structural assignments, especially for molecules with complex stereochemistry or crowded spectra. numberanalytics.comnumberanalytics.comkuleuven.benih.govmdpi.com These sequences are designed to enhance resolution, improve sensitivity, and provide specific types of correlations. Examples include:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in space, regardless of their connectivity through bonds. NOESY is vital for determining stereochemistry and conformational information. numberanalytics.comnumberanalytics.com

TOCSY (Total Correlation Spectroscopy): TOCSY correlates all protons within a single spin system, providing a complete map of coupled protons in a fragment, which is particularly useful for identifying structural motifs. numberanalytics.comoxinst.com

TROSY (Transverse Relaxation-Optimized Spectroscopy) and CRINEPT (Cross-Correlated Relaxation-Enhanced Polarization Transfer): These are advanced techniques often used for larger molecules like proteins but can be adapted for complex natural products to improve spectral quality and resolution. numberanalytics.com

The strategic use of these advanced pulse sequences allows researchers to resolve ambiguities in spectral assignments, confirm connectivity, and determine stereochemical relationships, thereby achieving a complete structural elucidation of this compound. numberanalytics.comnumberanalytics.comkuleuven.benih.gov

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns. iupac.orgwarwick.ac.uktutorchase.compremierbiosoft.comrsc.orggoogle.comwvu.edunih.govub.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound. iupac.orgwarwick.ac.uktutorchase.comrsc.org By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For example, HRMS can confirm the presence of specific isotopes, such as bromine or chlorine, and can also be used to calculate the "double bond equivalents" (DBE), which indicates the number of rings and/or pi bonds in the molecule. iupac.org This information is critical for proposing a valid molecular formula for this compound, which serves as a foundational step in its structural elucidation. iupac.orgtutorchase.com

Table 1: Representative HRMS Data for this compound (Hypothetical)

| Ion Type | Measured m/z | Calculated m/z | Elemental Formula | DBE |

| [M+H]⁺ | 386.2801 | 386.2805 | C₂₅H₃₈O₃ | 9 |

| [M+Na]⁺ | 408.2620 | 408.2625 | C₂₅H₃₇NaO₃ | 9 |

Note: The data presented in this table is hypothetical and illustrative, based on typical HRMS outputs for organic compounds of similar complexity.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This process provides detailed information about the molecule's structure by revealing characteristic fragmentation pathways. iupac.orgwarwick.ac.ukpremierbiosoft.comwvu.edunih.govresearchgate.net By analyzing the masses and relative abundances of these fragments, researchers can deduce the connectivity of atoms, identify functional groups, and propose plausible fragmentation mechanisms. wvu.eduspectroscopyonline.comacdlabs.comlibretexts.org For this compound, MS/MS experiments would help in identifying key structural units, such as lactone rings or specific alkyl chains, by observing characteristic neutral losses or fragment ions. Understanding these pathways is crucial for confirming structural assignments derived from NMR and other spectroscopic data. iupac.orgwvu.eduresearchgate.net

High-Resolution Mass Spectrometry for Elemental Composition Determination

Infrared (IR) and Raman Spectroscopy Techniques

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations present in a compound. amherst.eduupenn.eduwikipedia.orgrenishaw.comedinst.commlsu.ac.inmicrobenotes.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. amherst.edumlsu.ac.inmicrobenotes.com For this compound, IR spectroscopy would be used to identify key functional groups such as carbonyl (C=O) stretching vibrations indicative of the lactone ring, O-H stretching (if present as a hydroxyl group), C-H stretching, and C-O stretching vibrations. amherst.edumlsu.ac.inmicrobenotes.comlibretexts.orglibretexts.org The presence and position of these bands would provide direct evidence for the types of bonds and functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected IR Absorption (cm⁻¹) | Band Type |

| Lactone C=O | 1735–1750 | Strong |

| C-O Stretch | 1100–1300 | Strong |

| C-H Stretch | 2850–3000 | Medium |

| C-H Bend | 1350–1470 | Medium |

Note: The exact positions and intensities of bands can vary based on the specific structure and environment of the functional groups.

Raman Spectroscopy: Raman spectroscopy, like IR, probes molecular vibrations but relies on the inelastic scattering of light. A vibration is Raman-active if it causes a change in the molecule's polarizability. upenn.eduwikipedia.orgrenishaw.comedinst.com Raman spectroscopy is particularly useful for identifying symmetric vibrations and functional groups that might be weak or absent in IR spectra, such as C-C bonds. For this compound, Raman spectroscopy would complement IR by providing additional vibrational information, potentially confirming the presence of the lactone ring and other structural features through unique scattering patterns. upenn.edurenishaw.com

By combining the detailed connectivity information from NMR, the precise mass and elemental composition from HRMS, the fragmentation insights from MS/MS, and the functional group identification from IR and Raman spectroscopy, researchers can achieve a comprehensive and unambiguous structural elucidation of this compound.

Biosynthetic Pathways of Naturally Occurring Carbolactones

Isolation and Characterization of Natural Carbolactone Compounds

The discovery and characterization of carbolactones predominantly stem from investigations of marine organisms, particularly sponges. These sessile invertebrates are prolific sources of structurally unique and biologically active secondary metabolites. Early research efforts have focused on isolating these compounds from crude extracts and elucidating their molecular structures using advanced spectroscopic techniques.

Marine sponges from the genera Epipolasis and Myrmekioderma have been identified as significant sources of pregnane-10,2-carbolactones jst.go.jpnih.govresearchgate.netjst.go.jpacs.org. These steroidal lactones often feature complex oxygenation patterns and unsaturation within the pregnane skeleton. For instance, Epipolasis sp. sponges have yielded several new pregnane steroids identified as 10,2-carbolactones, including 3β,4β,16β-trihydroxypregna-5,17-diene-10,2-carbolactone and its acetylated derivatives jst.go.jpnih.govjst.go.jp. Similarly, an undescribed species of Myrmekioderma from Hawaii provided a series of new pregnane-10,2-carbolactones, such as 3β,4β-dihydroxy-17-methyl-17α-pregna-5,13-diene-10,2-carbolactone and 6β-chloro-3β-hydroxy-17-methyl-17α-pregna-4,13-diene-10,2-carbolactone acs.org.

The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, plays a pivotal role in determining the connectivity and stereochemistry of the atoms within the carbolactone framework jst.go.jpnih.govjst.go.jpuq.edu.au. High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula, while X-ray crystallography has occasionally been used to confirm the absolute configuration of isolated compounds researchgate.net.

Catalytic Applications of Carbolactone Systems

Carbolactones as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for achieving enantioselectivity in metal-catalyzed reactions. Carbolactone frameworks offer a robust scaffold for designing such ligands, leveraging their defined stereochemistry and conformational stability.

The incorporation of carbolactone moieties into ligand structures is a strategic approach to impart chirality and rigidity. Norbornane carbolactone derivatives, for instance, have been identified as precursors for chiral ligands researchgate.netpublish.csiro.au. These structures can be functionalized to create phosphine or other coordinating groups, leading to ligands with well-defined chiral environments. The synthesis often involves modifying the carbolactone ring or its substituents to introduce coordinating atoms (e.g., phosphorus, nitrogen) at specific positions, thereby creating ligands capable of chelating to metal centers. The inherent stereochemistry of the carbolactone core, such as in norbornane carbolactones, can be preserved or elaborated upon during ligand synthesis, providing a foundation for high enantiocontrol in catalytic processes researchgate.netpublish.csiro.au. The design principles often focus on creating ligands with specific symmetry (e.g., C2 symmetry) or tailored steric and electronic properties to optimize interactions with both the metal catalyst and the substrate wikidoc.orgrsc.org.

While specific examples detailing the performance of carbolactone-based ligands in a wide array of enantioselective transformations are still an active area of research, the general principles of chiral ligand design suggest their potential utility. Ligands derived from chiral carbolactone scaffolds can be employed in various metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. For example, chiral diphosphine ligands, which can be synthesized using carbolactone precursors, are well-established in asymmetric hydrogenation, facilitating the enantioselective reduction of olefins and ketones wikipedia.orgnih.gov. Similarly, chiral ligands featuring phosphine or N-heterocyclic carbene (NHC) moieties are crucial for enantioselective allylic alkylation reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity nih.govrsc.orgnih.govorganic-chemistry.org. The rigid structure imparted by the carbolactone core can enhance the selectivity by creating a well-defined chiral pocket around the metal center, influencing the approach of the substrate and directing the stereochemical outcome of the reaction.

Design and Synthesis of Chiral Carbolactone Ligands

Carbolactone-Derived Monomers in Polymerization Reactions

Carbolactones, particularly ε-caprolactone (CL), are important monomers for the synthesis of biodegradable and biocompatible polyesters via ring-opening polymerization (ROP).

Ring-opening polymerization (ROP) is a primary method for synthesizing poly(ε-caprolactone) (PCL) and related polyesters from carbolactone monomers. This process involves the cleavage of the ester bond in the cyclic monomer, leading to the formation of linear polymer chains. PCL is a semicrystalline polyester with desirable properties such as good mechanical strength, biocompatibility, and biodegradability, making it suitable for biomedical applications, packaging, and textiles acs.org. The ROP of ε-caprolactone can be initiated by various catalytic systems, including metal alkoxides, organometallic compounds, and organocatalysts, which control the polymerization rate and the properties of the resulting polymer acs.orgthieme-connect.comunibo.itrsc.orggoogle.com.

The development of well-defined catalysts is crucial for achieving controlled ROP of carbolactones, enabling precise control over molecular weight, dispersity (polydispersity index, PDI), and end-group functionality. Metal complexes, particularly those based on transition metals like titanium, vanadium, tin, copper, and zinc, have been extensively studied for this purpose. These catalysts typically operate via a coordination-insertion mechanism, offering good control over the polymerization process.

| Carbolactone Monomer | Catalyst System | Polymerization Method | Mn ( g/mol ) | PDI | Yield (%) |

| ε-Caprolactone (CL) | Titanium complexes (e.g., LTi) | Bulk/Solution | 4.0 x 10³ - 18.7 x 10³ | 1.4-2.5 | High |

| ε-Caprolactone (CL) | Vanadium complexes (e.g., LV) | Bulk/Solution | 4.0 x 10³ - 18.7 x 10³ | 1.4-2.5 | Moderate |

| ε-Caprolactone (CL) | Tin(IV) carboxylates | Bulk | 50,000 - 60,000 | Broad | Quantitative |

| ε-Caprolactone (CL) | Copper(II) complexes (e.g., pyrazolyl carboxylates) | Bulk/Solvent-free | 858 | 2.16 | Good |

| ε-Caprolactone (CL) | Zinc(II) aryl carboxylate complexes | Bulk/Solution | Not specified | Not specified | Good |

Note: Mn and PDI values are representative and can vary based on specific reaction conditions and catalyst structures.

These catalytic systems allow for the synthesis of poly(ε-caprolactone) with tailored properties, meeting the demands for advanced materials in various applications.

Ring-Opening Polymerization (ROP) Studies of Carbolactones

Carbolactones in Organic Transformation Catalysis

The direct catalytic role of carbolactones themselves in organic transformations, beyond their function as ligands or monomers, appears less extensively documented in the provided search results. While carbolactones are often formed through catalyzed reactions, such as the acid-catalyzed lactonization of carboxylic acids orcid.orgpsu.edu, or undergo transformations promoted by reagents like ammonia researchgate.net, their direct application as catalysts in promoting other organic reactions is not prominently featured. The available literature primarily highlights carbolactones as structural components within chiral ligands used in asymmetric catalysis or as monomers in polymerization. Further research might uncover specific carbolactone derivatives that exhibit catalytic activity as organocatalysts or as components in catalytic systems for various organic transformations.

Compound List:

ε-Caprolactone (CL)

5-Methacroyloxy-2,6-norbornane carbolactone

2,6-norbornane carbolactone-3-carboxylic acid

Drospirenone (DRSP)

4-cyclooctane carbolactone

Molecular Interactions of Carbolactones

Non-Covalent Interactions in Carbolactone Systems

Non-covalent interactions play a pivotal role in defining the solid-state structure, crystal packing, and intermolecular behavior of carbolactones.

Aromatic and Aliphatic Intermolecular Interactions

Carbolactones, by virtue of their often complex polycyclic structures, possess significant aliphatic character. These aliphatic portions contribute to van der Waals forces, which are fundamental in governing the packing of molecules in the solid state. While specific studies detailing extensive aromatic π-π stacking interactions within carbolactone crystals are not extensively detailed in the provided literature, hydrophobic interactions are recognized as important in their biological contexts. For example, carbolactone has been shown to engage in hydrophobic interactions when binding to target proteins, such as those of SARS-CoV-2. These non-polar interactions arise from the tendency of non-polar regions of the carbolactone molecule to associate with each other or with non-polar regions of a binding partner, minimizing their contact with polar environments.

Ligand-Macromolecule Binding Mechanisms

Carbolactones can function as ligands, interacting with biological macromolecules through specific binding mechanisms that are underpinned by their molecular structure.

Computational Modeling of Binding Events

Computational methods are instrumental in dissecting the molecular basis of carbolactone-macromolecule interactions. Techniques such as molecular docking and in silico screening allow researchers to predict and analyze the binding modes, affinities, and key interactions between carbolactones and their target proteins. These computational approaches often utilize structural information derived from experimental methods, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed insights into the carbolactone's three-dimensional structure and electronic properties. By simulating these interactions, researchers can gain a deeper understanding of the binding mechanisms and guide the design of novel carbolactone derivatives with enhanced efficacy.

Intermolecular Forces in Self-Assembly Processes

The potential for carbolactones to participate in self-assembly processes driven by intermolecular forces is an area of interest, though direct research focusing on the self-assembly of carbolactone molecules themselves is not extensively detailed in the provided literature. While studies on block copolymers sometimes list carbolactone derivatives as potential components in self-assembly applications google.com, specific research detailing the self-assembly of carbolactone molecules driven by hydrogen bonding, van der Waals forces, or other non-covalent interactions into ordered supramolecular structures is limited in the reviewed search results.

Data Tables

Table 1: Selected Carbolactone Compounds and Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Carbolactone (general fungal metabolite) | 155443-55-3 | C24H36O3 | 372.54 |

| (1S,2R,4aS,6aS,6bR,10S,12aR,14aS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethylperhydropicene-4a,14a-carbolactone | N/A | C30H48O3 | 456.68 |

| Lactoscatone | 21280-29-5 | C14H22O2 | 222.32 |

| 5-Methacroyloxy-2,6-norbornane carbolactone | 254900-07-7 | C12H14O4 | 222.24 |

| 7b-(Hydroxymethyl)-3-oxo-15a,16a-dihydro-3'H-cyclopropa-17a-pregn-5-ene-21,17-carbolactone | DC-002962 | C24H32O4 | 384.51 |

| 7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone | 209253-82-7 | C23H28O6 | 400.46 |

| 3-Oxopregn-4-ene-21,17alpha-carbolactone | 976-70-5 | C24H34O4 | 386.53 |

| 9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone (Eplerenon) | 104713-75-1 | C23H32O6 | 404.49 |

| 6β,7β:15β,16β-DiMethylene-5β-hydroxy-3-oxo-17α-pregnane-21,17-carbolactone (Hydroxydrospirenone) | 197721-70-3 | C24H32O4 | 384.51 |

Table 2: Example Carbolactone Interactions with SARS-CoV-2 Target Proteins

| Carbolactone Interaction Type | Specific Interaction Details | Significance in Molecular Recognition | Source |

| Hydrogen Bonding | Forms a conventional hydrogen bond with specific amino acid residues | Contributes to binding affinity | |

| Hydrophobic Interactions | Engages with non-polar regions of the protein | Enhances binding stability | |

| Binding Energy | -7.2 kcal/mol (with Spike protein) | Indicates binding strength |

List of Compound Names Mentioned

Carbolactone (general)

Drospirenone

(1S,2R,4aS,6aS,6bR,10S,12aR,14aS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethylperhydropicene-4a,14a-carbolactone

Lactoscatone

5-Methacroyloxy-2,6-norbornane carbolactone

7b-(Hydroxymethyl)-3-oxo-15a,16a-dihydro-3'H-cyclopropa-17a-pregn-5-ene-21,17-carbolactone

7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone

3-Oxopregn-4-ene-21,17alpha-carbolactone

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone (Eplerenon)

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess Carbolactona’s stability under varying physicochemical conditions?

- Methodological Answer : Stability studies should include controlled environmental parameters (e.g., temperature, pH, light exposure) and analytical techniques such as HPLC or NMR to monitor structural integrity. For reproducibility, document experimental conditions in detail, including equipment specifications (e.g., model numbers, manufacturers) and sample handling protocols. Use accelerated degradation studies to predict shelf-life, and validate results with triplicate trials .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS for high sensitivity and specificity. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Include calibration curves with internal standards to account for matrix effects. Pre-treatment steps (e.g., protein precipitation, solid-phase extraction) should be optimized to minimize interference .

Q. How can researchers ensure reproducibility in synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) during synthesis, and characterize enantiomeric excess via chiral HPLC or polarimetry. Document reaction conditions (temperature, solvent, catalyst loading) meticulously. For novel syntheses, provide full spectral data (NMR, IR, HRMS) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as assay conditions (e.g., cell lines, incubation times), compound purity, and dosage. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate key studies under standardized protocols, and report negative results to reduce publication bias .

Q. What strategies are effective for elucidating this compound’s mechanism of action in pharmacological studies?

- Methodological Answer : Combine in silico approaches (molecular docking, QSAR models) with in vitro assays (e.g., enzyme inhibition, receptor binding). Use CRISPR-based gene editing to validate target pathways in cellular models. For in vivo studies, incorporate knockout animal models and dose-response analyses to establish causality .

Q. How can researchers design a study to investigate this compound’s degradation products and their toxicological profiles?

- Methodological Answer : Perform forced degradation studies under stress conditions (heat, acid/base hydrolysis, oxidation) and analyze products via LC-HRMS. Compare fragmentation patterns with databases (e.g., NIST). Assess toxicity using in vitro models (e.g., Ames test for mutagenicity, hepatocyte assays for cytotoxicity) and correlate results with structural alerts .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s structure-activity relationships?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “How does modifying this compound’s lactone ring (Intervention) affect its anti-inflammatory activity (Outcome) in murine macrophages (Population) compared to analogs (Comparison)?” .

Q. How should researchers integrate conflicting data from observational and experimental studies on this compound’s environmental impact?

- Methodological Answer : Use mixed-methods approaches: pair laboratory-based ecotoxicity assays (e.g., Daphnia magna mortality tests) with field studies monitoring this compound residues in water systems. Statistically adjust for covariates (e.g., pH, organic matter) and report confidence intervals to quantify uncertainty. Cross-validate findings with computational models (e.g., QSAR for biodegradability) .

Tables for Key Methodological Considerations

| Research Aspect | Recommended Techniques | Validation Criteria | Relevant Evidence |

|---|---|---|---|

| Synthesis Reproducibility | Chiral HPLC, Polarimetry | ≥95% enantiomeric excess, spectral match to literature | |

| Biological Activity | Dose-response assays, CRISPR validation | IC50/EC50 values with 95% confidence intervals | |

| Environmental Persistence | LC-HRMS, QSAR models | Half-life (t½) under standardized conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。